molecular formula C10H13NOS B12207451 Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- CAS No. 60466-55-9

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto-

Cat. No.: B12207451
CAS No.: 60466-55-9
M. Wt: 195.28 g/mol
InChI Key: NRHZWRUPZNFVIR-UHFFFAOYSA-N
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Description

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto-: is an organic compound with the molecular formula C10H13NO. It is also known by other names such as 3,4-Dimethylacetanilide and N-Acetyl-3,4-xylidine . This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the acetamide moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- typically involves the acetylation of 3,4-dimethylaniline. One common method involves the reaction of 3,4-dimethylaniline with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out at ambient temperature, and the product is purified by recrystallization from ethanol.

Industrial Production Methods

In industrial settings, the production of Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- can be scaled up using similar acetylation reactions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial ribosomes, inhibiting protein synthesis and exerting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)acetamide: Similar structure but with chlorine substituents.

    N-(2,6-Dimethylphenyl)acetamide: Similar structure with different methyl group positions.

    N-(3,5-Dimethylphenyl)acetamide: Another isomer with different methyl group positions.

Uniqueness

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group imparts distinct properties compared to other isomers and derivatives .

Biological Activity

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- is a compound that has garnered attention for its potential biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- has the molecular formula C10H13NOSC_{10}H_{13}NOS and a molecular weight of approximately 195.2813 g/mol. The presence of a mercapto group (-SH) enhances its reactivity and potential interactions with biological macromolecules, particularly proteins containing cysteine residues.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Reactions : The sulfur atom in the mercapto group allows for nucleophilic substitution reactions with electrophiles, which can modify biological targets such as proteins and nucleic acids.
  • Protein Interactions : The compound's mercapto group can interact with cysteine residues in proteins, potentially altering their function and leading to various biological effects.
  • Oxidative Reactions : Under certain conditions, Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- may undergo oxidation to form sulfoxides or sulfones, which could exhibit different biological activities.

Antioxidant Activity

Research indicates that compounds containing mercapto groups often exhibit antioxidant properties. These properties are essential in mitigating oxidative stress-related damage in cells, which is implicated in various diseases including neurodegenerative disorders .

Antimicrobial Properties

The compound may also possess antimicrobial activity. Similar acetamide derivatives have been shown to inhibit the growth of various bacteria and fungi. For instance, studies on related compounds indicate significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of acetamide derivatives. For example, benzimidazole-containing acetamides demonstrated protective effects against oxidative stress-induced neuroinflammation in rat models. This suggests that Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- could similarly offer neuroprotective benefits through modulation of inflammatory pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of Acetamide, N-(3,4-dimethylphenyl)-2-mercapto-, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Acetamide, N-(2,6-dimethylphenyl)-2-mercapto-C₁₀H₁₃NOSDifferent substitution pattern may influence biological activity
Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-C₁₀H₁₃NOSSimilar structure but different methyl placement affects reactivity
Thiazole-derived derivativesVariedOften exhibit distinct pharmacological profiles

The unique methyl substitution pattern in Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- may confer distinct chemical and biological properties compared to its analogs.

Case Studies

  • Neuroprotection in Animal Models : A study investigated the effects of acetamide derivatives on ethanol-induced neurodegeneration in rats. The results indicated significant reductions in markers of oxidative stress and inflammation when treated with specific acetamide derivatives .
  • Antibacterial Screening : In vitro assays have shown that related acetamides exhibit strong inhibitory effects against common bacterial strains. For instance, compounds similar to Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- demonstrated minimum inhibitory concentration (MIC) values lower than standard antibiotics used in clinical settings .

Properties

CAS No.

60466-55-9

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-sulfanylacetamide

InChI

InChI=1S/C10H13NOS/c1-7-3-4-9(5-8(7)2)11-10(12)6-13/h3-5,13H,6H2,1-2H3,(H,11,12)

InChI Key

NRHZWRUPZNFVIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CS)C

Origin of Product

United States

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